1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride CAS 1797677-17-8 properties
1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride CAS 1797677-17-8 properties
An In-depth Technical Guide to 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride (CAS 1797677-17-8)
Foreword
This technical guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and potential applications of 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride. Given the limited publicly available data for this specific molecule, this guide synthesizes information from chemical supplier data, established principles of organic chemistry, and literature on analogous compounds to provide a robust and practical resource.
Compound Identification and Overview
Systematic Name: 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride
CAS Number: 1797677-17-8
The core structure of this molecule features a cyclopentane ring, a common scaffold in medicinal chemistry known for its conformational flexibility and ability to present substituents in well-defined spatial orientations. The presence of a quaternary carbon atom bearing both an amino group and a carboxamide group makes it a derivative of an α-amino acid. Such structures are of significant interest in the development of peptidomimetics and other biologically active agents. The N-ethyl substitution on the carboxamide can influence its solubility, lipophilicity, and interaction with biological targets.
Chemical Structure
Figure 1: Chemical structure of 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride.
Physicochemical Properties
A summary of the known and estimated physicochemical properties of 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1797677-17-8 | BLD Pharm |
| Molecular Formula | C₈H₁₇ClN₂O | BLD Pharm |
| Molecular Weight | 192.69 g/mol | BLD Pharm |
| Appearance | White to off-white solid (Expected) | Inferred from similar compounds |
| Solubility | Soluble in water and polar organic solvents (Expected) | Inferred from hydrochloride salt form |
| Melting Point | >200 °C (Decomposition likely) | Inferred from similar amino acid hydrochlorides |
| Stability | Stable under standard laboratory conditions. Avoid strong oxidizing agents. | General chemical knowledge |
Synthesis and Manufacturing
Proposed Synthetic Route 1: Strecker Synthesis followed by Amidation
The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones.[1][2][3][4] This can be adapted to use cyclopentanone as a starting material.
Figure 2: Proposed Strecker synthesis pathway.
Experimental Protocol:
Step 1: Synthesis of 1-aminocyclopentane-1-carbonitrile
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To a solution of potassium cyanide (1.1 eq) in water, add ammonium chloride (1.2 eq).
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Cool the mixture in an ice bath and add cyclopentanone (1.0 eq) dropwise with vigorous stirring.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis to 1-aminocyclopentane-1-carboxylic acid
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To the crude α-aminonitrile from the previous step, add a solution of concentrated hydrochloric acid (excess).
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Heat the mixture at reflux for 4-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the amino acid.
-
Filter the solid, wash with cold water and then ethanol, and dry under vacuum.
Step 3: Amidation to 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride
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Suspend the 1-aminocyclopentane-1-carboxylic acid in an inert solvent (e.g., dichloromethane).
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Add a coupling agent (e.g., HATU or EDC/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Add ethylamine (as a solution in THF or as the hydrochloride salt with additional base) and stir at room temperature for 12-24 hours.
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Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Dissolve the purified product in a minimal amount of diethyl ether and add a solution of HCl in ether to precipitate the hydrochloride salt.
-
Filter and dry the solid to obtain the final product.
Proposed Synthetic Route 2: Ugi Four-Component Reaction
The Ugi four-component reaction is a powerful tool for generating α-acylaminoamides in a single step from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[5][6][7][8]
Figure 3: Proposed Ugi reaction pathway.
Experimental Protocol:
-
In a suitable solvent such as methanol, combine cyclopentanone (1.0 eq), a source of ammonia (e.g., ammonium acetate, 1.1 eq), a carboxylic acid (e.g., acetic acid, 1.0 eq), and ethyl isocyanide (1.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by LC-MS.
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Upon completion, remove the solvent under reduced pressure.
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The resulting α-acylaminoamide can be deacylated under acidic or basic conditions to reveal the free amine.
-
The crude product can then be purified by chromatography and converted to its hydrochloride salt as described previously.
Spectroscopic and Chromatographic Characterization
While specific analytical data for this compound is not publicly available, a combination of NMR, mass spectrometry, and HPLC would be used to confirm its identity and purity.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), multiplets for the cyclopentane ring protons, and a broad singlet for the amine protons. The amide NH proton would likely appear as a triplet due to coupling with the adjacent CH₂ group.
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¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the amide, the quaternary carbon of the cyclopentane ring, and the aliphatic carbons of the cyclopentane and ethyl groups.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would be expected to show the molecular ion peak corresponding to the free base (m/z = 157.1392 for [M+H]⁺). Fragmentation patterns would likely involve loss of the ethylamino group or cleavage of the cyclopentane ring.
High-Performance Liquid Chromatography (HPLC)
Purity analysis would be performed using reversed-phase HPLC with a C18 column.[10] A typical mobile phase would consist of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) run under gradient elution. Detection would be by UV absorbance at a low wavelength (e.g., 210 nm) or by mass spectrometry (LC-MS).
Potential Applications and Biological Significance
The structural motifs within 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride suggest several potential areas of application in drug discovery and development.
-
Scaffold for Peptidomimetics: The α-amino acid-like structure makes it a valuable building block for the synthesis of peptidomimetics, which are designed to mimic or block the action of natural peptides and proteins.
-
Neurological Disorders: Aminocyclopentane derivatives have been investigated for their effects on the central nervous system.[5]
-
Antiviral Activity: The cyclopentane ring is a component of several antiviral drugs. A study on N-substituted cyclopentanepyridinone derivatives showed anti-HIV-1 activity, highlighting the potential of this scaffold in antiviral research.[9]
-
Enzyme Inhibitors: The constrained nature of the cyclopentane ring can be advantageous for designing selective enzyme inhibitors.
Further research is required to elucidate the specific biological activities and therapeutic potential of this compound.
Safety and Handling
No specific safety data sheet (SDS) is publicly available for 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride. The following handling precautions are based on general knowledge of similar chemical compounds.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek medical attention.
-
References
- Ugi, I., et al. (1959). Angewandte Chemie, 71(11), 386.
-
Amidation of aldehydes and alcohols through α-iminonitriles and a sequential oxidative three-component Strecker reaction/thio-Michael addition/alumina-promoted hydrolysis process to access β-mercaptoamides from aldehydes, amines, and thiols. (2012). PubMed. Retrieved from [Link][11]
-
Solvent Dependent Competitive Mechanisms for the Ugi Multicomponent Reaction. (2022). ACS Publications. Retrieved from [Link][8]
-
Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved from [Link][1]
-
The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Retrieved from [Link][2]
-
Passerini reaction. (n.d.). Wikipedia. Retrieved from [Link][12]
-
Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link][3]
-
Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link][4]
-
The Passerini Reaction. (2005). Organic Reactions. Retrieved from [Link][13]
-
Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors. (2023). ACS Publications. Retrieved from [Link][9]
-
Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. (2013). American Pharmaceutical Review. Retrieved from [Link][10]
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- 5. Synthesis of naturally occurring uridine-alpha-amino acid derivatives by the application of Ugi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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